2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-3-oxo-1H-isoindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-9(6-10(13)14)7-4-2-3-5-8(7)11(12)15/h2-5,9H,6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQWGMRYVMVYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=CC=CC=C2C1=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933709-69-4 | |
| Record name | 2-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid involves the reaction of 2-acetylbenzonitrile with dimethyl malonate. This reaction leads to the formation of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate, which can then undergo decarboxylation under Krapcho reaction conditions to yield this compound . The Krapcho decarboxylation reaction typically involves the use of mild conditions, such as the presence of sodium chloride and dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the isoindolinone core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted isoindolinone derivatives.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds related to 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid. For instance, derivatives of similar structures have shown marked activity against various human solid tumors, including colon and lung cancers. The mechanism of action often involves the inhibition of tumor cell proliferation and induction of apoptosis in cancer cell lines such as HT29 (colon carcinoma) and PC3 (prostate carcinoma) .
Case Study : A patent describes the synthesis of indole-based compounds that exhibit antitumor activity. These compounds were tested against multiple cancer cell lines, demonstrating significant cytotoxic effects, particularly in colon and lung cancer models .
Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis reactions, which are crucial for producing enantiomerically pure substances. One notable method involves a bifunctional phase-transfer catalysis approach that enables the synthesis of enantioenriched isoindolinone derivatives .
Synthesis Table :
| Reaction Type | Yield (%) | Enantioselectivity (%) |
|---|---|---|
| Bifunctional phase-transfer catalysis | >95 | 74 |
| Krapcho decarboxylation reaction | High | 70 |
This methodology not only improves yields but also enhances the purity of the synthesized compounds, making them suitable for further biological testing.
Potential Pharmacological Uses
The structural characteristics of this compound suggest potential applications beyond oncology. Its ability to interact with various biological targets positions it as a candidate for developing drugs aimed at treating inflammatory diseases and neurodegenerative disorders.
Research Insights : The compound's derivatives have been investigated for their anti-inflammatory properties, with preliminary data indicating modulation of inflammatory pathways .
Mechanism of Action
The mechanism of action of 2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The 3-oxo group increases acidity (pKa ~3–4) compared to 2-oxo derivatives (pKa ~4–5), influencing solubility and reactivity .
Biological Activity
2-(2-Methyl-3-oxoisoindolin-1-yl)acetic acid is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structural characteristics suggest it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methyl group attached to the isoindoline structure, which is known for its diverse biological activities.
Structural Information:
- Molecular Formula: C11H11NO3
- SMILES: CN1C(C2=CC=CC=C2C1=O)CC(=O)O
- InChIKey: SFQWGMRYVMVYKQ-UHFFFAOYSA-N
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity:
- Antimicrobial Properties:
- Cytotoxic Effects:
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anti-inflammatory | Modulation of TNF-alpha and NF-kB | |
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induction of apoptosis in cancer cells |
Detailed Research Findings
- Anti-inflammatory Mechanisms:
- Cytotoxicity Against Cancer Cells:
- Antimicrobial Efficacy:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
